REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]([CH3:22])([C:16]1[N:20]=[C:19]([CH3:21])[O:18][N:17]=1)[CH2:12][CH:13]1[CH2:15][CH2:14]1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[CH:13]1([CH2:12][C:11]([NH2:10])([CH3:22])[C:16]2[N:20]=[C:19]([CH3:21])[O:18][N:17]=2)[CH2:15][CH2:14]1
|
Name
|
[2-Cyclopropyl-1-methyl-1-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-carbamic acid benzyl ester
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC(CC1CC1)(C1=NOC(=N1)C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
54.7 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad celite
|
Type
|
WASH
|
Details
|
the filter cake was washed two times with ethanol
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated down to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC(C1=NOC(=N1)C)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |